dimethyl {5-(benzylamino)-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound with a molecular formula of C20H21N2O3P. It is characterized by the presence of an oxazole ring, a benzylamino group, and a phenylethenyl group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzylamino and phenylethenyl groups via substitution reactions. The final step involves the phosphorylation of the oxazole ring to introduce the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The benzylamino and phenylethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new groups to the benzylamino or phenylethenyl moieties.
Scientific Research Applications
DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE exerts its effects involves interactions with specific molecular targets. The oxazole ring and attached functional groups can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL [5-(BENZYLAMINO)-2-METHYL-1,3-OXAZOL-4-YL]PHOSPHONATE
- DIMETHYL [5-(BENZYLAMINO)-2-ETHYL-1,3-OXAZOL-4-YL]PHOSPHONATE
Uniqueness
DIMETHYL [5-(BENZYLAMINO)-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL]PHOSPHONATE stands out due to the presence of the phenylethenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N2O4P |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
N-benzyl-4-dimethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H21N2O4P/c1-24-27(23,25-2)20-19(21-15-17-11-7-4-8-12-17)26-18(22-20)14-13-16-9-5-3-6-10-16/h3-14,21H,15H2,1-2H3/b14-13+ |
InChI Key |
SEBKKQHLTVDYGH-BUHFOSPRSA-N |
Isomeric SMILES |
COP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CC=C3)OC |
Canonical SMILES |
COP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.